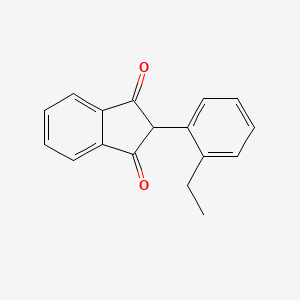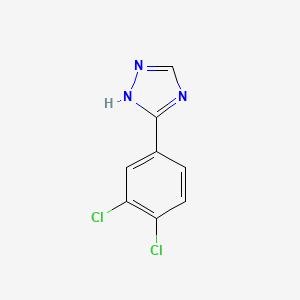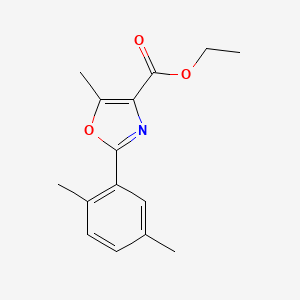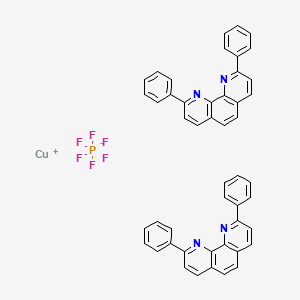
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate is a copper complex known for its long-lived charge-transfer excited state. This compound exhibits luminescence at room temperature in solution and is notable for its stability in polar media . It has applications in various fields due to its unique photophysical properties.
Méthodes De Préparation
The synthesis of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate typically involves the reaction of copper(I) salts with 2,9-diphenyl-1,10-phenanthroline ligands. The reaction is carried out under inert conditions to prevent oxidation of the copper(I) ion. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in redox reactions, often facilitated by its photophysical properties.
Substitution: Ligand exchange reactions can occur, where the 2,9-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst in organic synthesis, facilitating various chemical transformations.
Biology: Investigated for its potential use in biological imaging due to its luminescent properties.
Medicine: Explored for its antiprotozoal activity, showing promise against certain strains of malaria.
Mécanisme D'action
The mechanism of action of Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate involves its ability to undergo efficient redox photochemistry. The copper(I) center can participate in electron transfer reactions, facilitated by the 2,9-diphenyl-1,10-phenanthroline ligands. These reactions often involve the formation of charge-transfer excited states, which can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2,9-diphenyl-1,10-phenanthroline)copper(I) Hexafluorophosphate include other copper(I) complexes with phenanthroline ligands, such as:
Bis(1,10-phenanthroline)copper(I): Known for its mechanochromic properties.
Bis(2,9-diaryl-1,10-phenanthroline)copper(I): Exhibits similar photophysical properties but with different aryl substituents.
The uniqueness of this compound lies in its long-lived emission and stability in polar media, making it particularly useful in aqueous environments .
Propriétés
Formule moléculaire |
C48H32CuF6N4P |
|---|---|
Poids moléculaire |
873.3 g/mol |
Nom IUPAC |
copper(1+);2,9-diphenyl-1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C24H16N2.Cu.F6P/c2*1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21;;1-7(2,3,4,5)6/h2*1-16H;;/q;;+1;-1 |
Clé InChI |
CFIGWGVRHAHYNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2.F[P-](F)(F)(F)(F)F.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





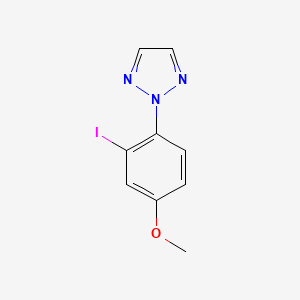
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

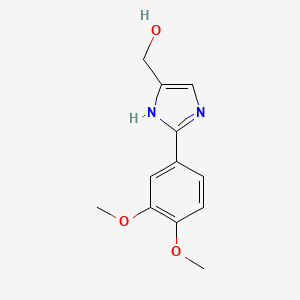

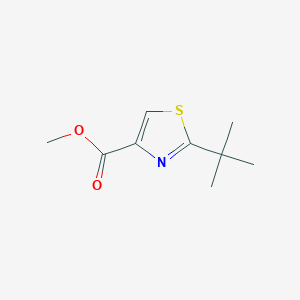
![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
